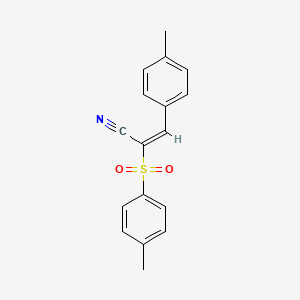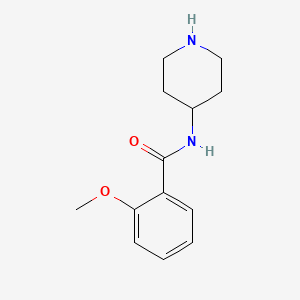![molecular formula C23H18N2O2S B7460176 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)
2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide, also known as NATPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NATPC is a thiophene-based compound that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, as well as the NF-κB signaling pathway, which plays a role in the immune response. This compound has also been found to modulate the activity of various transcription factors, including AP-1 and STAT3, which are involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory and immunomodulatory effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the migration of immune cells to sites of inflammation. This compound has also been found to induce apoptosis in cancer cells and to reduce the proliferation of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. Its potential applications in various research fields also make it a valuable compound for scientists. However, one limitation of this compound is its relatively high cost, which may limit its accessibility for some researchers.
将来の方向性
There are several future directions for research on 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide, including further investigation of its mechanism of action and potential therapeutic applications. It may also be valuable to explore the potential use of this compound in combination with other drugs or therapies for enhanced efficacy. Additionally, the development of more cost-effective synthesis methods for this compound may increase its accessibility for researchers.
合成法
The synthesis of 2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide involves the reaction of 2-naphthylacetic acid with thionyl chloride to produce 2-naphthylacetyl chloride. This intermediate is then reacted with 5-phenylthiophene-3-carboxamide in the presence of triethylamine to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable compound for research purposes.
科学的研究の応用
2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as an anti-inflammatory agent, as well as its role in modulating the immune response. This compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
2-[(2-naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c24-22(27)19-14-20(17-7-2-1-3-8-17)28-23(19)25-21(26)13-15-10-11-16-6-4-5-9-18(16)12-15/h1-12,14H,13H2,(H2,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBFLANKQHQKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC3=CC4=CC=CC=C4C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7460104.png)



![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)



![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)

![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)

